molecular formula C10H9FN2O B1443509 [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol CAS No. 1482422-89-8

[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol

Cat. No. B1443509
CAS RN: 1482422-89-8
M. Wt: 192.19 g/mol
InChI Key: FZOOJFYRSITVFT-UHFFFAOYSA-N
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Description

“[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol” is a chemical compound with the molecular formula C10H9FN2O . It has a molecular weight of 192.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol” is 1S/C10H9FN2O/c11-9-3-1-2-4-10(9)13-6-5-8(7-14)12-13/h1-6,14H,7H2 .

It is stored at room temperature .

Scientific Research Applications

Proton Pump Inhibition

This compound is a key ingredient in the synthesis of Vonoprazan fumarate , a novel proton pump inhibitor (PPI). It acts as a potassium-competitive acid blocker (P-CAB) by competitively inhibiting the proton pump (H+,K±ATPase), which is crucial in the management of gastric acid-related diseases .

Antiulcer Medication Formulations

In combination with other drugs like Amoxicillin and Clarithromycin, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol-derived compounds are used in newly formulated antiulcer mixtures. These mixtures are effective in the treatment and prevention of gastric and duodenal ulcers caused by H. pylori .

Chromatographic Analysis

The compound is used in chromatographic methods to determine the content uniformity and assess the greenness profile of pharmaceutical formulations. This is particularly important for ensuring the quality and efficacy of medications intended for H. pylori eradication .

Crystallography

The crystal structure of derivatives of this compound has been studied, providing insights into the molecular configuration and potential interactions with other substances. This information is valuable for drug design and understanding the compound’s pharmacokinetics .

Pharmacological Research

Derivatives of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol have been explored for their diverse biological activities. This includes research into their potential as anti-inflammatory agents, antipyretics, and analgesics due to their structural similarity to known pharmacophores .

Anticancer Activity

The compound’s derivatives are being investigated for their potential anticancer properties. Their ability to interact with various biological targets makes them promising candidates for the development of new oncology drugs .

Neuroprotective Effects

Research is ongoing to evaluate the neuroprotective effects of this compound’s derivatives. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage .

Agricultural Applications

Indole derivatives, related to [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol, are used as plant growth regulators. They play a role in the synthesis of indole-3-acetic acid, a plant hormone that influences cell division and growth .

Safety and Hazards

The safety information for “[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-(2-fluorophenyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-2-4-10(9)13-6-5-8(7-14)12-13/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOOJFYRSITVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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